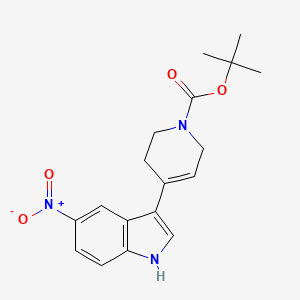![molecular formula C10H18N4 B1442868 2-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin CAS No. 1248974-19-7](/img/structure/B1442868.png)
2-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin
Übersicht
Beschreibung
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
1,2,4-Triazolderivate, einschließlich „2-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin”, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . In einer Studie zeigten Verbindungen mit dieser Struktur zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien, darunter MCF-7, Hela und A549 . Einige dieser Verbindungen zeigten eine zytotoxische Aktivität unter 12 μM gegenüber der Hela-Zelllinie .
Arzneimittelforschung
1,2,4-Triazolderivate sind wichtige pharmazeutisch aktive Gerüste . Sie können Wasserstoffbrückenbindungen mit verschiedenen Zielen eingehen und so die pharmakokinetischen, pharmakologischen und toxikologischen Eigenschaften von Verbindungen verbessern . Dies macht sie wertvoll im Bereich der Arzneimittelforschung .
Organische Synthese
1,2,4-Triazolderivate werden in der organischen Synthese verwendet . Ihre hohe chemische Stabilität und ihr starkes Dipolmoment machen sie in verschiedenen Syntheseverfahren nützlich .
Polymerchemie
In der Polymerchemie werden 1,2,4-Triazolderivate aufgrund ihrer Fähigkeit, Wasserstoffbrückenbindungen zu bilden, verwendet . Dies kann zu einer Verbesserung der Eigenschaften der resultierenden Polymere führen .
Supramolekulare Chemie
1,2,4-Triazolderivate werden in der supramolekularen Chemie verwendet . Ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden, kann zur Erzeugung komplexer Strukturen genutzt werden .
Biokonjugation
1,2,4-Triazolderivate werden in der Biokonjugation verwendet . Sie können verwendet werden, um zwei Moleküle miteinander zu verknüpfen, was in verschiedenen biologischen Anwendungen nützlich ist .
Fluoreszenzbildgebung
1,2,4-Triazolderivate werden in der Fluoreszenzbildgebung verwendet . Sie können verwendet werden, um Verbindungen zu erzeugen, die Fluoreszenz emittieren, die verwendet werden kann, um biologische Strukturen zu visualisieren .
Materialwissenschaften
In den Materialwissenschaften werden 1,2,4-Triazolderivate aufgrund ihrer einzigartigen Eigenschaften verwendet . Sie können verwendet werden, um Materialien mit bestimmten Eigenschaften zu erzeugen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . These compounds are known to interact with various cancer cell lines, including human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Mode of Action
It is suggested that similar compounds may influence the coordination behavior of ligands, leading to the formation of complexes with bridging ligands and chelates . This interaction could potentially alter the function of the target cells or molecules, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been associated with anticancer activity, suggesting that they may influence pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine may also have potential cytotoxic effects.
Biochemische Analyse
Biochemical Properties
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . The interaction with acetylcholinesterase is crucial as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has been observed to bind with other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize its structure within the active sites of these enzymes .
Cellular Effects
The effects of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
At the molecular level, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring is known to form stable complexes with metal ions, which can inhibit or activate enzymes depending on the context . For example, its binding to acetylcholinesterase involves coordination with the enzyme’s active site residues, leading to enzyme inhibition . Additionally, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can maintain its activity over extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may diminish over time due to gradual degradation and metabolic processing .
Dosage Effects in Animal Models
The effects of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine vary with dosage in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the compound’s overall activity and toxicity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The distribution pattern of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is influenced by its chemical structure and interactions with cellular components . The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine to specific subcellular compartments, affecting its activity and function . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10/h10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKHEXXHYDJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)




![tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1442794.png)

![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)






